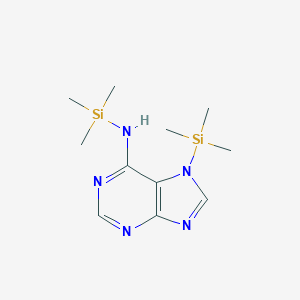

N,7-bis(trimethylsilyl)purin-6-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17963-53-0 |

|---|---|

Molecular Formula |

C11H21N5Si2 |

Molecular Weight |

279.49 g/mol |

IUPAC Name |

N,7-bis(trimethylsilyl)purin-6-amine |

InChI |

InChI=1S/C11H21N5Si2/c1-17(2,3)15-11-9-10(12-7-13-11)14-8-16(9)18(4,5)6/h7-8H,1-6H3,(H,12,13,15) |

InChI Key |

WFUAURRCBBWRBU-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)NC1=NC=NC2=C1N(C=N2)[Si](C)(C)C |

Canonical SMILES |

C[Si](C)(C)NC1=NC=NC2=C1N(C=N2)[Si](C)(C)C |

Origin of Product |

United States |

Reactivity and Synthetic Transformations of N,7 Bis Trimethylsilyl Purin 6 Amine in Complex Molecule Synthesis

Applications of Trimethylsilyl (B98337) Groups as Protecting Moieties in Purine (B94841) Chemistry

In the multistep synthesis of purine analogs, such as nucleosides and other biologically active compounds, the transient protection of reactive functional groups is essential to prevent unwanted side reactions. nih.gov The trimethylsilyl group is particularly well-suited for this purpose due to its chemical inertness under many reaction conditions and the relative ease with which it can be introduced and subsequently removed. wikipedia.org

The adenine (B156593) core of N,7-bis(trimethylsilyl)purin-6-amine possesses a primary exocyclic amino group at the C6 position. This amine is nucleophilic and can interfere with reactions intended for other parts of the purine ring. Silylation of this N6-amine converts it into a less reactive bis(trimethylsilyl)amino or a monosilylated amine, effectively masking its nucleophilicity. This protection strategy is a key feature of silylated purines like N-6,9-bis(trimethylsilyl)adenine, which are widely used as reagents in the synthesis of nucleosides and modified nucleic acids. lookchem.comresearchgate.net By neutralizing the reactivity of the N6-amine, silylation allows for selective transformations at other positions of the purine scaffold. nih.gov

The purine ring system contains several endocyclic nitrogen atoms, with the imidazole (B134444) ring nitrogens (N7 and N9) being common sites for reactions like alkylation. The title compound, this compound, features a trimethylsilyl group on the N7 nitrogen. This modification serves to block this specific position, thereby directing incoming electrophiles to other available sites, most commonly the N9 position. This is a crucial strategy for controlling regioselectivity, as direct alkylation of unprotected purines often leads to a mixture of N7 and N9 isomers. nih.govacs.org The presence of a bulky TMS group at N7 sterically and electronically disfavors reaction at that site, providing a powerful tool for synthetic chemists. nih.gov

The utility of silyl (B83357) groups as protecting moieties is contingent upon their facile removal once their protective role is complete. The cleavage of N-Si and O-Si bonds is typically achieved under mild conditions, preserving the integrity of the target molecule.

Common deprotection strategies include:

Acid-Mediated Cleavage: Silyl groups are susceptible to hydrolysis under acidic conditions. Reagents such as aqueous trifluoroacetic acid (TFA) or formic acid in methanol (B129727) can efficiently and selectively cleave silyl ethers and N-silyl compounds. nih.govresearchgate.net The specific conditions can be tuned to deprotect one type of silyl group in the presence of another.

Fluoride (B91410) Ion-Catalyzed Cleavage: Fluoride ions exhibit a very high affinity for silicon, making fluoride-based reagents highly effective for desilylation. Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose. wikipedia.org This method is often preferred for its mildness and high efficiency. In the context of oligonucleotide synthesis, various fluoride salts are employed to remove silyl protecting groups from the 2'-hydroxyl positions of ribonucleotides. google.com

Lewis Acid-Mediated Removal: In some cases, Lewis acids such as tin(IV) chloride (SnCl₄) can be used to remove silyl-containing protecting groups like the (trimethylsilyl)ethoxymethyl (SEM) group from nucleosides. nih.gov

Regioselective Functionalization and Derivatization of the Purine Scaffold via Silylation

Silylation is not merely a protection strategy; it is a powerful method for directing the regiochemical outcome of subsequent reactions. By selectively blocking certain nitrogen atoms, silylation activates the purine ring for controlled functionalization, most notably in alkylation and glycosylation reactions.

The alkylation of the purine nucleus is a fundamental transformation for creating a vast array of derivatives. However, controlling the site of alkylation between the competing N7 and N9 positions is a significant synthetic challenge. Direct alkylation of purines with alkyl halides, typically under basic conditions, often results in a mixture of N7 and N9 isomers. nih.govacs.org In many cases, the N9-alkylated product is the thermodynamically more stable and, therefore, predominant isomer. ub.edu

To overcome this challenge, synthetic methods have been developed to favor one regioisomer over the other. Pre-silylation of the purine base is a key technique used to influence this regioselectivity, often in conjunction with specific catalysts and reaction conditions.

A highly effective method for achieving regioselective alkylation involves the reaction of a silylated purine with an alkylating agent in the presence of a Lewis acid catalyst. This approach, inspired by the Vorbrüggen glycosylation method, allows for the synthesis of specific regioisomers that are difficult to obtain through direct alkylation. nih.govacs.org

Recent research has demonstrated a novel method for the direct N7 regioselective tert-alkylation of 6-substituted purines. nih.govacs.org This protocol utilizes an N-trimethylsilylated purine, which is reacted with a tert-alkyl halide using tin(IV) chloride (SnCl₄) as a catalyst. This reaction proceeds under kinetic control to favor the formation of the N7-alkylated isomer, a product that is typically difficult to synthesize. nih.gov Conversely, by altering the reaction conditions to favor thermodynamic control, the same silylation method can be used to produce the N9 isomer. nih.govacs.org

The choice of Lewis acid is critical. While SnCl₄ has proven effective for directing alkylation, other Lewis acids like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) are also widely used, particularly in nucleoside synthesis, to activate silylated heterocycles and glycosyl donors for C-C or C-N bond formation. nih.govresearchgate.net

The following table summarizes research findings on the regioselective alkylation of 6-chloropurine (B14466), highlighting the influence of reaction conditions on the product distribution.

| Purine Substrate | Alkylating Agent | Catalyst | Solvent | Temperature | Major Product | Reference |

| Silylated 6-chloropurine | t-BuCl | SnCl₄ | 1,2-Dichloroethane | 0 °C to rt | N7-(tert-butyl)-6-chloropurine | nih.gov, acs.org |

| Silylated 6-chloropurine | t-BuCl | SnCl₄ | Acetonitrile (B52724) | 80 °C | N9-(tert-butyl)-6-chloropurine | nih.gov, acs.org |

| Silylated 6-chloropurine | t-BuBr | TMSOTf | Acetonitrile | 80 °C | N9-(tert-butyl)-6-chloropurine | nih.gov, acs.org |

Alkylation Reactions at N7 and N9 Positions of Purines

Direct Alkylation with Alkyl Halides in the Presence of Silylated Purines

The direct alkylation of purines often yields a mixture of N7 and N9 isomers, with the latter typically being the thermodynamically more stable product. nih.govnih.gov However, the use of silylated purine derivatives, such as this compound, in conjunction with a Lewis acid catalyst, provides a powerful method for achieving regioselective N7-alkylation, particularly with sterically demanding alkyl halides. nih.gov

A notable application of this methodology is the direct regioselective N7-tert-alkylation of 6-substituted purines. nih.gov This transformation is effectively catalyzed by tin(IV) chloride (SnCl₄). The reaction proceeds by first silylating the purine substrate, for example, 6-chloropurine, with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA). This in situ formation of the silylated purine is then followed by the addition of the Lewis acid and the tertiary alkyl halide. nih.gov Under kinetically controlled conditions, typically at room temperature, the N7-alkylated product is formed preferentially. nih.govacs.org

The choice of solvent and temperature plays a critical role in the regioselectivity of the reaction. For instance, the reaction of silylated 6-chloropurine with tert-butyl bromide in the presence of SnCl₄ at room temperature yields the N7-tert-butyl-6-chloropurine as the major product. nih.gov However, elevating the temperature can lead to isomerization to the thermodynamically favored N9 isomer. nih.govacs.org

| Alkyl Halide | Catalyst | Conditions | Major Product | Reference |

|---|---|---|---|---|

| tert-Butyl bromide | SnCl₄ | DCE, room temp, 19h | 7-(tert-Butyl)-6-chloro-7H-purine | nih.gov |

| tert-Butyl bromide | SnCl₄ | ACN, 80°C, 5h | 9-(tert-Butyl)-6-chloro-9H-purine | nih.gov |

It is important to note that this silylation-alkylation protocol is most effective for tertiary alkyl halides. Primary and secondary alkyl halides generally show low conversion rates under these conditions. nih.gov The substituent at the C6 position of the purine ring also significantly influences the outcome of the reaction. Electron-withdrawing groups, such as chlorine, at the C6 position are crucial for the success of this N7-regioselective tert-alkylation. nih.gov

Nucleophilic Substitution Reactions at the C6 Position of Purine Derivatives

The C6 position of the purine ring is electrophilic and susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with a good leaving group like a halogen. nih.govbyu.edu The N7-alkyated purines, synthesized via the methods described above, serve as excellent precursors for further functionalization at the C6 position. For instance, 7-(tert-butyl)-6-chloropurine can undergo nucleophilic substitution with a variety of nucleophiles, leading to a diverse range of 6,7-disubstituted purines. nih.gov

The stability of the N7-tert-butyl group under various reaction conditions is a key consideration. While it is stable under basic conditions, it can be labile in the presence of strong acids or certain Lewis acids. nih.govacs.org This allows for a degree of synthetic flexibility, where the N7-tert-butyl group can be retained or removed depending on the desired outcome.

Reactions with various nucleophiles have been successfully demonstrated:

O-Nucleophiles: Alkaline hydrolysis of 7-(tert-butyl)-6-chloropurine leads to the formation of the corresponding hypoxanthine (B114508) analogue. nih.gov

S-Nucleophiles: Thiolates can readily displace the C6-chloro group to form 6-thioether substituted purines.

N-Nucleophiles: Amines can be introduced at the C6 position through classical SNAr reactions. However, the success of these reactions can be dependent on the nucleophilicity of the amine. nih.gov For less nucleophilic amines, alternative methods like the Buchwald-Hartwig amination may be considered, although the stability of the N7-tert-butyl group under these conditions needs to be carefully evaluated. nih.gov

C-Nucleophiles: The introduction of carbon-based substituents can be achieved through cross-coupling reactions. For example, the Suzuki cross-coupling of 7-(tert-butyl)-6-chloropurine with boronic acids, catalyzed by a palladium complex, allows for the formation of C-C bonds at the C6 position while retaining the N7-tert-butyl group. nih.gov

| Nucleophile | Reaction Type | Product | Reference |

|---|---|---|---|

| OH⁻ | Alkaline Hydrolysis | 7-(tert-Butyl)-1,7-dihydro-6H-purin-6-one | nih.gov |

| Various Amines | SNAr | N-Substituted 7-(tert-butyl)-7H-purin-6-amines | nih.gov |

| Arylboronic acids | Suzuki Coupling | 6-Aryl-7-(tert-butyl)-7H-purines | nih.gov |

Mechanistic Insights into Reactivity of N-Silylated Purines

Influence of Trimethylsilyl Groups on Purine Ring Nucleophilicity and Electrophilicity

The trimethylsilyl groups in this compound play a multifaceted role in modulating the reactivity of the purine ring. The N7-TMS group, being bulky, can sterically hinder the approach of reactants to the N7 and C8 positions. mdpi.com This steric effect is particularly significant in directing the regioselectivity of alkylation, especially with bulky alkylating agents.

Conversely, the silylation of the exocyclic amino group at the C6 position reduces its basicity and nucleophilicity. This deactivation of the exocyclic amino group prevents it from competing with the ring nitrogens for electrophiles.

The presence of an electron-withdrawing substituent at the C6 position, such as a chlorine atom, significantly enhances the electrophilicity of the C6 carbon, making it more susceptible to nucleophilic attack. nih.gov This electronic effect, coupled with the directing effects of the silyl groups, allows for a high degree of control over the synthetic transformations of these purine derivatives.

Elucidation of Isomerization Pathways between N7- and N9-Substituted Purines

The alkylation of purines is a classic example of a reaction that can be governed by either kinetic or thermodynamic control. The formation of the N7-alkylated purine is generally considered to be the kinetically favored pathway, while the N9-alkylated isomer is the thermodynamically more stable product. nih.govacs.org The use of silylated purines and Lewis acid catalysis at low temperatures allows for the isolation of the kinetic N7-isomer. nih.gov

The isomerization from the N7- to the N9-substituted purine can occur under conditions that allow for the reversal of the alkylation reaction, such as elevated temperatures or the presence of a Lewis acid. nih.govacs.org The mechanism of this isomerization is thought to involve the dissociation of the alkyl group from the N7 position, followed by its re-attachment at the more thermodynamically stable N9 position.

The stability of the N7-alkyl group is a crucial factor in this process. For instance, the N7-tert-butyl group in 7-(tert-butyl)-6-chloropurine is susceptible to cleavage in the presence of Lewis acids or strong protic acids. nih.gov This lability facilitates the isomerization to the N9-isomer under thermodynamic conditions. In the presence of a Lewis acid like SnCl₄, heating a solution of the N7-isomer can lead to a mixture of the starting material, the N9-isomer, and the de-alkylated purine. nih.govacs.org

The precise role of the silyl groups in the isomerization process is not fully elucidated, but it is likely that they facilitate the initial regioselective alkylation at the N7 position. Once the alkyl group is installed, the subsequent isomerization is governed by the relative thermodynamic stabilities of the N7 and N9 isomers and the lability of the N7-C bond under the reaction conditions. The silylating agent itself can also play a role, as the presence of silylating agents can catalyze the isomerization process.

Advanced Spectroscopic Characterization and Structural Elucidation of N,7 Bis Trimethylsilyl Purin 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is an indispensable tool for confirming the identity and purity of N,7-bis(trimethylsilyl)purin-6-amine. Through a suite of one- and two-dimensional experiments, it is possible to map the complete atomic connectivity and verify the specific sites of silylation.

The ¹H and ¹³C NMR spectra of this compound provide the foundational data for its structural verification. The signals in these spectra can be assigned to the protons and carbons of the purine (B94841) core and the two trimethylsilyl (B98337) (TMS) substituents.

In the ¹H NMR spectrum, the protons of the two TMS groups are expected to produce a single, sharp resonance at a high-field chemical shift (typically δ 0.0–0.5 ppm), integrating to 18 protons. biorxiv.org This characteristic upfield signal is due to the electropositive nature of silicon. The protons on the purine ring, H-2 and H-8, would appear as distinct singlets in the aromatic region of the spectrum (typically δ 7.5–8.5 ppm).

In the ¹³C NMR spectrum, the carbons of the TMS groups would exhibit a strong signal at a very high-field position (typically δ 0–5 ppm). The five carbon atoms of the purine ring would resonate in the downfield region (typically δ 110–160 ppm), with their precise shifts influenced by the attached nitrogen atoms and the silyl (B83357) substituents. mdpi.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-Si(CH₃)₃ | ~0.4 | ~1.0 |

| N⁷-Si(CH₃)₃ | ~0.5 | ~1.5 |

| C2-H | ~8.2 | ~153 |

| C4 | - | ~150 |

| C5 | - | ~120 |

| C6 | - | ~156 |

| C8-H | ~8.4 | ~145 |

Note: These are predicted values based on data for similar silylated purine and amine compounds. Actual experimental values may vary based on solvent and other conditions.

¹⁵N NMR spectroscopy is a powerful, albeit less common, technique that provides direct information about the chemical environment of the nitrogen atoms within the molecule. For this compound, it is crucial for unequivocally confirming the regioselectivity of the silylation, distinguishing it from other possible isomers (e.g., N,9- or N³,7-disubstituted products).

Systematic studies of N7- and N9-substituted purine derivatives have shown that the ¹⁵N chemical shifts are highly sensitive to the substitution pattern. u-szeged.hu A key finding is that the N-7 nitrogen atom is consistently more shielded (i.e., resonates at a lower ppm value) than the N-9 atom in structurally related isomers. u-szeged.hu Furthermore, the chemical shifts of the pyrimidine (B1678525) nitrogens (N-1 and N-3) and the exocyclic amino nitrogen (N-6) will differ significantly from those of the imidazole (B134444) ring nitrogens (N-7 and N-9). researchgate.net The attachment of a silyl group directly to a nitrogen atom induces a characteristic shift, allowing for precise assignment and confirmation that silylation has occurred at the N-7 and N-6 positions. u-szeged.hucsic.es

Table 2: Expected ¹⁵N NMR Chemical Shift Ranges for Nitrogen Atoms in this compound

| Nitrogen Atom | Expected Chemical Shift Range (ppm) | Rationale for Assignment |

|---|---|---|

| N-1 | -160 to -180 | Typical for sp²-hybridized nitrogen in a six-membered ring. |

| N-3 | -190 to -210 | Generally more shielded than N-1 in the purine system. |

| N-6 (amino) | -280 to -320 | Characteristic range for silylated exocyclic amino groups. |

| N-7 | -140 to -160 | Silylation site; expected to be more shielded than N-9. u-szeged.hu |

| N-9 | -120 to -140 | Unsubstituted imidazole nitrogen, typically less shielded than N-7. u-szeged.hu |

Note: Chemical shifts are relative to a standard like nitromethane (B149229) or liquid ammonia (B1221849) and can vary significantly with solvent. Ranges are based on literature for related purine systems. u-szeged.huresearchgate.net

Two-dimensional NMR experiments are essential for assembling the complete structural puzzle by revealing correlations between different nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. nih.gov For this compound, it would show cross-peaks connecting the purine protons (H-2, H-8) to their respective carbons (C-2, C-8) and the 18 TMS protons to the TMS carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is critical for establishing connectivity across multiple bonds (typically 2-3 bonds). nih.gov It provides the definitive evidence for the sites of silylation. Key correlations would be expected between the protons of the N-7 TMS group and the purine carbons C-5 and C-8. Similarly, protons on the N-6 TMS group would show a correlation to the C-6 carbon. These correlations unambiguously link the TMS substituents to their specific locations on the purine framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could reveal spatial proximity between the protons of the N-7 TMS group and the H-8 proton of the purine ring, providing further confirmation of the N-7 substitution site.

Table 3: Key Expected 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Nuclei (Proton → Heteroatom) | Structural Information Confirmed |

|---|---|---|

| HSQC | H-2 → C-2 | Direct C-H bond in the purine ring. |

| H-8 → C-8 | Direct C-H bond in the purine ring. | |

| Si(CH₃)₃ → Si(CH₃)₃ | Direct C-H bonds in the TMS groups. | |

| HMBC | N⁷-Si(CH₃)₃ → C-5 & C-8 | Connectivity of the TMS group to the N-7 position. |

| N⁶-Si(CH₃)₃ → C-6 | Connectivity of the TMS group to the exocyclic amino group. | |

| H-2 → C-4 & C-6 | Connectivity within the pyrimidine ring. |

X-ray Crystallography for Solid-State Molecular Architecture Determination

While NMR provides an exhaustive picture of the molecule's structure in solution, X-ray crystallography gives a precise and unambiguous snapshot of the molecular architecture in the solid state, including detailed information on bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction analysis would provide the ultimate proof of the N,7-substitution pattern. The resulting electron density map would clearly locate the silicon atoms on the N-7 and N-6 positions. This technique allows for the precise measurement of all bond lengths and angles to a high degree of accuracy. nih.gov Of particular interest would be the Si-N bond lengths and the geometry around the nitrogen and silicon atoms. Silylamine structures often exhibit specific geometric parameters, such as Si-N bond lengths that can be influenced by the electronic and steric environment. psu.edu

Table 4: Expected Bond Lengths and Angles from X-ray Crystallography

| Parameter | Expected Value | Reference/Comment |

|---|---|---|

| Bond Lengths (Å) | ||

| Si-N⁷ | 1.71 - 1.75 | Typical for silylamines with sp² nitrogen. psu.edu |

| Si-N⁶ | 1.71 - 1.75 | Similar to other silylamines. psu.edu |

| Si-C (TMS) | 1.86 - 1.88 | Standard Si-C single bond length. |

| N⁷-C⁸ | ~1.37 | From purine ring structures. iosrjournals.orgnih.gov |

| N⁷-C⁵ | ~1.39 | From purine ring structures. iosrjournals.orgnih.gov |

| N⁶-C⁶ | ~1.35 | Exocyclic C-N bond in adenine (B156593) derivatives. iosrjournals.org |

| **Bond Angles (°) ** | ||

| C⁵-N⁷-C⁸ | ~104 | Typical for imidazole ring in purines. iosrjournals.org |

| C⁵-N⁷-Si | ~128 | Expected to be widened due to steric bulk of TMS group. |

| C⁸-N⁷-Si | ~128 | Expected to be widened due to steric bulk of TMS group. |

| C⁵-C⁶-N⁶ | ~120 | From purine ring structures. iosrjournals.org |

| C⁶-N⁶-Si | ~120 | Geometry around the exocyclic silylated nitrogen. |

Note: Values are based on data from related purine and silylamine crystal structures and may differ in the actual structure.

Comparing the crystal structure of this compound with that of unmodified adenine or other purine derivatives reveals the structural impact of silylation. The introduction of two bulky trimethylsilyl groups is expected to induce notable changes in the molecular geometry.

The primary differences would likely be steric in nature. The large TMS group at the N-7 position would influence the conformation around the C5-N7 and C8-N7 bonds. This steric hindrance could lead to a slight distortion of the planarity of the purine ring system, which is nearly flat in unmodified adenine. iosrjournals.org Furthermore, the bond angles around the points of substitution, specifically at N-7 and N-6, are expected to be wider than in the parent compound to accommodate the bulky substituents. mdpi.com

Electronically, the electropositive silicon atom can engage in pπ-dπ interactions with the nitrogen lone pair, which can affect the Si-N bond length and the geometry at the nitrogen atom. In many silylamines, the geometry around the nitrogen is more planar than in their alkylamine counterparts. psu.edu A comparative analysis would quantify these steric and electronic effects, providing valuable insight into how silylation modifies the fundamental structure of the purine ring. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Verification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR spectroscopy provides definitive evidence for the successful silylation of adenine at both the exocyclic amino group (N⁶) and the N7 position of the purine ring. The analysis of the spectrum is based on the identification of characteristic vibrational modes associated with the purine core, the N-H bond of the silylated amine, and the numerous bonds within the two trimethylsilyl (TMS) groups.

The vibrational spectrum can be conceptually divided into several key regions, each providing distinct structural information. The high-wavenumber region reveals stretching vibrations of light atoms (C-H, N-H), while the fingerprint region contains complex vibrations, including skeletal modes of the purine ring and the characteristic vibrations of the silyl substituents.

Detailed Research Findings

Analysis of the infrared spectrum of this compound is primarily interpretive, based on established characteristic frequencies for its constituent functional groups. The key findings from such an analysis confirm the structural modifications of the parent adenine molecule.

N-H and C-H Stretching Region (2800-3500 cm⁻¹): A crucial piece of evidence for the silylation of the exocyclic amino group is the change in the N-H stretching bands. Unmodified adenine exhibits two distinct bands corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) group, typically around 3290 cm⁻¹ and 3110 cm⁻¹, respectively. In this compound, these two bands are absent and are replaced by a single, generally sharper absorption band characteristic of a secondary amine (R₂N-H) in the 3300-3500 cm⁻¹ range. libretexts.org This confirms the conversion of the -NH₂ group to an -NH-Si(CH₃)₃ group. This region is also dominated by strong, sharp absorption bands between approximately 2850 cm⁻¹ and 2960 cm⁻¹. These peaks are unequivocally assigned to the symmetric and asymmetric C-H stretching vibrations of the methyl groups (-CH₃) within the two trimethylsilyl moieties.

Purine Ring Vibrations (1500-1700 cm⁻¹): The purine ring system gives rise to a series of characteristic absorptions due to C=C and C=N double bond stretching. In adenine, these bands are typically observed at approximately 1680 cm⁻¹ and 1600 cm⁻¹. scirp.org For this compound, these bands are still present but may be shifted in frequency due to the electronic effects of the TMS groups attached at the N7 and N⁶ positions. These electron-donating silyl groups can alter the bond order and polarity within the heterocyclic ring, leading to changes in the positions and intensities of these absorption bands.

Fingerprint Region (<1300 cm⁻¹): This region provides the most definitive verification of the trimethylsilyl groups. Two sets of intense and highly characteristic bands confirm the presence of the -Si(CH₃)₃ moieties:

A strong, sharp band is consistently observed around 1250 cm⁻¹ . This peak is assigned to the symmetric C-H deformation (or "umbrella" mode) of the methyl groups attached to the silicon atom.

A very strong and often broad absorption is found in the 830-900 cm⁻¹ range. This complex band arises from Si-C stretching and CH₃ rocking vibrations. scirp.org

Furthermore, the presence of the Si-N bond is confirmed by stretching vibrations that occur in the 830-950 cm⁻¹ range. aip.orggelest.com This absorption often overlaps with the strong Si-C modes, contributing to the intense, broad pattern observed in this part of the spectrum. scirp.org The combination of these strong absorptions serves as a clear signature for the successful incorporation of TMS groups onto the nitrogen atoms of the purine structure.

The following table summarizes the expected key vibrational frequencies and their assignments for this compound based on the analysis of its functional groups.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| ~3350 | N-H Stretch | Secondary Amine (-NH-Si) | Medium, Sharp |

| 2960 - 2950 | Asymmetric C-H Stretch | -CH₃ (of TMS) | Strong |

| 2900 - 2850 | Symmetric C-H Stretch | -CH₃ (of TMS) | Medium-Strong |

| 1500 - 1680 | C=C and C=N Ring Stretch | Purine Ring | Medium-Strong |

| ~1250 | Symmetric C-H Deformation (Umbrella Mode) | -Si(CH₃)₃ | Strong, Sharp |

| 830 - 950 | Si-N Stretch / Si-C Stretch / CH₃ Rock | -Si-N- and -Si(CH₃)₃ | Very Strong, Broad |

Computational Chemistry and Theoretical Investigations of N,7 Bis Trimethylsilyl Purin 6 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and properties of molecules. Its application to N,7-bis(trimethylsilyl)purin-6-amine would provide significant insights into its behavior at a molecular level.

Geometry Optimization and Energetic Analysis of Isomers

A fundamental step in the computational study of any molecule is the determination of its most stable three-dimensional structure. For this compound, this would involve geometry optimization calculations. These calculations systematically adjust the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, corresponding to the most stable conformation.

Given the flexibility of the trimethylsilyl (B98337) groups and the potential for different tautomeric forms of the purine (B94841) ring, a thorough investigation would explore various possible isomers of this compound. This would include rotational isomers (rotamers) arising from the rotation around the N-Si and C-N bonds. For each identified stable isomer, the calculations would yield precise data on bond lengths, bond angles, and dihedral angles.

An energetic analysis would then be performed to determine the relative stability of these isomers. By comparing the calculated total energies of the optimized geometries, it would be possible to identify the global minimum energy structure, which represents the most abundant isomer under equilibrium conditions. This information is crucial for understanding the compound's conformational preferences and how its shape influences its interactions with other molecules.

Table 1: Hypothetical Optimized Geometric Parameters for a Stable Isomer of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| N7-Si | Value |

| N(amino)-Si | Value |

| C6-N(amino) | Value |

| N1-C2 | Value |

| N7-C8 | Value |

| Bond Angles (°) ** | |

| C5-N7-Si | Value |

| C6-N(amino)-Si | Value |

| N1-C6-N(amino) | Value |

| Dihedral Angles (°) ** | |

| C4-C5-N7-Si | Value |

| N1-C6-N(amino)-Si | Value |

Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are also highly effective in predicting various spectroscopic properties, which can be invaluable for experimental characterization. A key application is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N, ²⁹Si) in the optimized molecular structure, theoretical NMR spectra can be generated.

These predicted chemical shifts can then be compared with experimentally obtained NMR data to confirm the structure of the synthesized compound and to assign the observed signals to specific atoms within the molecule. Discrepancies between calculated and experimental shifts can often provide insights into solvent effects or dynamic processes occurring in solution.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H (Trimethylsilyl, N7) | Value | Value |

| H (Trimethylsilyl, N-amino) | Value | Value |

| C2 | Value | Value |

| C4 | Value | Value |

| C5 | Value | Value |

| C6 | Value | Value |

| C8 | Value | Value |

| Si (N7) | Value | Value |

| Si (N-amino) | Value | Value |

Note: The values in this table are placeholders and would need to be determined through actual DFT calculations and experimental measurements.

Mechanistic Studies Through Computational Modeling

Computational modeling provides a powerful lens through which to study the dynamics of chemical reactions, offering insights into reaction pathways and the energetic factors that govern them.

Simulation of Silylation and Desilylation Reaction Pathways

Understanding the formation (silylation) and cleavage (desilylation) of the N-Si bonds in this compound is crucial for its application in chemical synthesis. Computational modeling can be used to simulate the reaction pathways for these processes. This involves identifying the reactant and product states and then mapping the potential energy surface that connects them.

By simulating the approach of a silylating agent to the N7 and the exocyclic amino group of adenine (B156593), or the attack of a desilylating agent on the silylated compound, the step-by-step mechanism of these reactions can be elucidated. These simulations can reveal the formation of any intermediate species and provide a detailed picture of the molecular transformations that occur.

Analysis of Transition States and Energy Barriers in Purine Functionalization

For any chemical reaction, the transition state represents the highest energy point along the reaction pathway. Identifying the structure of the transition state and calculating its energy is a key outcome of mechanistic studies. For the silylation and desilylation of adenine to form the N,7-isomer, computational methods can be used to locate these transition state structures.

The energy difference between the reactants and the transition state is the activation energy or energy barrier. This value is a critical determinant of the reaction rate. By calculating the energy barriers for silylation at different nitrogen positions on the purine ring, it would be possible to predict the regioselectivity of the reaction and understand why the N,7-isomer might be formed in preference to other isomers. Similarly, analyzing the energy barriers for desilylation would provide information on the stability of the N-Si bonds.

Theoretical Exploration of Trimethylsilyl Group Influence on Purine Electronic Structure and Reactivity

The introduction of trimethylsilyl groups to the purine core can significantly alter its electronic properties and, consequently, its chemical reactivity. Theoretical calculations can quantify these effects.

By comparing the electronic structure of this compound with that of unsubstituted adenine, the influence of the trimethylsilyl groups can be systematically investigated. This would involve analyzing changes in the electron density distribution, molecular orbital energies (such as the HOMO and LUMO), and atomic charges.

Strategic Applications and Future Research Directions in N Silylated Purine Chemistry

Utility of N,7-bis(trimethylsilyl)purin-6-amine in Nucleoside and Nucleotide Synthesis

This compound, also known as bis(trimethylsilyl)adenine, is a pivotal intermediate in the chemical synthesis of nucleosides and their analogues. The introduction of trimethylsilyl (B98337) (TMS) groups onto the adenine (B156593) nucleobase significantly enhances its solubility in organic solvents and increases the nucleophilicity of the nitrogen atoms, facilitating glycosylation reactions.

Role in Vorbrüggen-Type Glycosylation Reactions

The Vorbrüggen glycosylation is a cornerstone of modern nucleoside synthesis, prized for its high stereoselectivity and broad applicability. This reaction typically involves the coupling of a silylated nucleobase with a protected sugar, catalyzed by a Lewis acid. This compound is a frequently utilized silylated purine (B94841) derivative in this context.

The silylation of adenine at the N7 and N6-amino positions increases its reactivity and directs the glycosylation to the desired N9 position of the purine ring, which is crucial for the synthesis of biologically active nucleosides. The general mechanism involves the activation of the protected sugar by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), to form a reactive oxocarbenium ion intermediate. The silylated adenine then acts as a nucleophile, attacking the anomeric carbon of the sugar. The stereochemical outcome of the reaction is often controlled by the neighboring group participation of the 2'-substituent on the sugar ring, typically leading to the formation of the β-anomer. researchgate.netresearchgate.net

The use of this compound in Vorbrüggen-type reactions offers several advantages:

Enhanced Solubility: The TMS groups render the otherwise poorly soluble adenine soluble in common organic solvents used for the reaction, such as acetonitrile (B52724) or dichloroethane. researchgate.net

Increased Nucleophilicity: Silylation increases the electron density on the nitrogen atoms of the purine ring, making it a more potent nucleophile for the glycosylation reaction.

Regiocontrol: While silylation occurs at N7 and the exocyclic amino group, the subsequent glycosylation predominantly takes place at the thermodynamically more stable N9 position. This regioselectivity is critical for synthesizing naturally occurring nucleosides and their analogues.

Mild Reaction Conditions: The Vorbrüggen reaction can be carried out under relatively mild conditions, which helps to preserve sensitive functional groups on both the nucleobase and the sugar moiety. nih.gov

A typical Vorbrüggen glycosylation reaction involving this compound can be summarized in the following table:

| Reactants | Catalyst | Solvent | Product (Major) |

| This compound | TMSOTf | Acetonitrile | N9-glycosylated adenine nucleoside |

| Protected Ribose/Deoxyribose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) |

Integration into Phosphoramidite-Based Oligonucleotide Synthesis Methodologies

Phosphoramidite (B1245037) chemistry is the gold standard for the automated solid-phase synthesis of oligonucleotides. This method relies on the sequential addition of protected nucleoside phosphoramidite monomers to a growing oligonucleotide chain attached to a solid support. Silylated nucleosides, including derivatives of adenine, play a crucial role in the preparation of these essential building blocks.

While this compound itself is not directly incorporated into the growing oligonucleotide chain, it is a key precursor in the synthesis of the necessary N-protected deoxyadenosine (B7792050) phosphoramidites. The synthesis of these monomers involves several steps, starting with the protection of the exocyclic amino group of deoxyadenosine, typically with a benzoyl (Bz) or phenoxyacetyl (Pac) group. The subsequent steps involve the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and finally the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.

The silylation of the N6-amino group of adenine is a critical step in the synthesis of these protected phosphoramidite monomers. The transient protection of the amino group with a TMS group allows for the selective protection of the hydroxyl groups of the sugar moiety.

| Step | Reagents | Purpose |

| 1. Silylation | Hexamethyldisilazane (B44280) (HMDS) or other silylating agents | Transient protection of hydroxyl and amino groups, enhances solubility. |

| 2. N-Acylation | Benzoyl chloride or other acylating agents | Protection of the exocyclic amino group of adenine. |

| 3. 5'-O-DMT Protection | Dimethoxytrityl chloride (DMT-Cl) | Protection of the 5'-hydroxyl group. |

| 4. 3'-O-Phosphitylation | 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite | Introduction of the reactive phosphoramidite moiety at the 3'-position. |

The use of silylated intermediates in this process ensures high yields and purity of the final phosphoramidite monomers, which is essential for the successful synthesis of high-quality oligonucleotides. nih.gov

Potential for Catalytic Applications and Material Science

While the primary application of this compound is in nucleoside and nucleotide synthesis, the broader class of silylated heterocycles is gaining attention for its potential in catalysis and materials science. The unique electronic and steric properties imparted by the silyl (B83357) groups can be harnessed for various applications.

Silylated purines can potentially act as ligands for metal catalysts. The nitrogen atoms of the purine ring system can coordinate to metal centers, and the bulky, electron-donating trimethylsilyl groups can influence the catalytic activity and selectivity of the metal complex. Research in this area is still nascent, but the modular nature of silylated heterocycles offers opportunities for the design of novel ligands for a range of catalytic transformations.

In the realm of material science, silylated organic molecules are utilized in the development of new materials with tailored properties. The incorporation of silyl groups can enhance thermal stability, improve solubility in organic polymers, and facilitate the formation of self-assembled structures. While specific applications of this compound in material science are not yet well-documented, the potential exists for its use as a building block for functional materials, leveraging the inherent properties of the purine core, such as its ability to form hydrogen bonds and participate in π-π stacking interactions.

Emerging Trends and Challenges in Silylated Heterocycle Research

The field of silylated heterocycle chemistry is continuously evolving, driven by the need for more efficient and sustainable synthetic methods and the quest for novel applications.

Emerging Trends:

Development of Novel Silylating Agents: Researchers are exploring new silylating reagents that offer improved reactivity, selectivity, and milder reaction conditions. This includes the development of catalysts for C-H bond silylation, which would provide a more direct and atom-economical route to silylated heterocycles.

Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms is enabling the rapid and efficient synthesis of libraries of silylated heterocycles for screening in drug discovery and materials science.

Green Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly methods for silylation, including the use of greener solvents and catalysts, and minimizing waste generation. numberanalytics.com

Applications in Medicinal Chemistry: Beyond their role as synthetic intermediates, silylated nucleosides and other heterocycles are being investigated for their potential as therapeutic agents themselves. The incorporation of silicon can modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Challenges:

Moisture Sensitivity: A significant challenge in working with silylated compounds, including this compound, is their sensitivity to moisture. The silyl groups are readily hydrolyzed, which can lead to decomposition of the reagent and low yields in subsequent reactions. This necessitates the use of anhydrous reaction conditions and careful handling of reagents.

Regioselectivity of Silylation: Achieving high regioselectivity in the silylation of heterocycles with multiple reactive sites can be challenging. The development of more selective silylating agents and reaction conditions is an ongoing area of research.

Scalability: While many silylation methods are effective on a laboratory scale, scaling them up for industrial production can be problematic due to factors such as cost of reagents, reaction conditions, and purification challenges. numberanalytics.com

Limited Understanding of Structure-Activity Relationships: For applications in catalysis and material science, a deeper understanding of how the position and nature of the silyl groups influence the properties and performance of the resulting materials and catalysts is needed.

Q & A

Q. What experimental strategies optimize the synthesis of N,7-bis(trimethylsilyl)purin-6-amine to minimize side reactions?

Methodological Answer: Utilize silylation agents like N,O-bis(trimethylsilyl)acetamide (BSA) in stepwise derivatization protocols to protect reactive amine groups and enhance regioselectivity. Avoid chromatographic purification by leveraging solvent polarity gradients (e.g., cyclohexane-ethyl acetate mixtures) for crystallization . Monitor reaction progress via H NMR to detect unreacted intermediates, particularly residual hydroxyl or amine protons.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolve steric effects of trimethylsilyl groups by analyzing bond angles (e.g., C(ring)-C(carbonyl)-Si angles >128°) and lattice parameters (e.g., β angles ~100° in monoclinic systems) .

- Multinuclear NMR : Use Si NMR to confirm silylation efficiency and N NMR to verify purine ring substitution patterns .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns using electron ionization (EI) or ESI modes.

Advanced Research Questions

Q. How do discrepancies in reported bioactivity data for this compound arise, and how can they be resolved?

Methodological Answer: Contradictions often stem from variations in bioavailability (e.g., Log Kp = -6.8 cm/s indicating low skin permeability) or enzyme inhibition assays (e.g., lack of CYP450 inhibition in vs. conflicting studies). Address this by:

Q. What role do trimethylsilyl groups play in modulating the compound’s stability under physiological conditions?

Methodological Answer: Trimethylsilyl groups enhance steric hindrance, reducing hydrolysis rates. Assess stability via:

- pH-dependent degradation studies : Monitor silyl group cleavage in buffered solutions (pH 1–10) using H NMR.

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C typical for silylated aromatics) .

- Molecular dynamics simulations : Model interactions with water molecules to predict hydrolysis hotspots .

Q. How can researchers design experiments to evaluate the stereochemical effects of this compound in coordination chemistry?

Methodological Answer:

- Synthesize metal complexes (e.g., Mn, Co, Ni) using the compound as a ligand. Characterize via:

Q. What analytical workflows are recommended for detecting trace impurities in this compound batches?

Methodological Answer:

- GC-MS with trimethylsilyl derivatization : Use N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance volatility of polar impurities. Optimize derivatization time (70 min at 70°C) for reproducibility .

- LC-MS/MS : Employ reverse-phase C18 columns with 0.1% formic acid in acetonitrile/water gradients. Monitor for residual silylation agents (e.g., hexamethyldisilazane) .

Data Contradiction Analysis

Q. Why do computational predictions (e.g., iLOGP) for this compound’s lipophilicity conflict with experimental Log P values?

Methodological Answer: Discrepancies arise from inadequate parameterization of silyl groups in force fields. Mitigate by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.